molecular formula C22H32Cl2N2O2 B5054123 1-(4-Phenylpiperazin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol;dihydrochloride

1-(4-Phenylpiperazin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol;dihydrochloride

Cat. No.: B5054123
M. Wt: 427.4 g/mol
InChI Key: KLILFWRQKLLJMW-UHFFFAOYSA-N
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Description

1-(4-Phenylpiperazin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol;dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenylpiperazin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol typically involves multiple steps, including:

    Formation of the piperazine ring: This can be achieved through the reaction of phenylamine with ethylene diamine under acidic conditions.

    Attachment of the phenoxy group: This step involves the reaction of the piperazine derivative with 4-propan-2-ylphenol in the presence of a suitable base like potassium carbonate.

    Formation of the final product: The intermediate is then reacted with epichlorohydrin to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenylpiperazin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: This can result in the formation of alcohols or amines.

    Substitution: This can involve the replacement of functional groups with others, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying its effects on biological systems, particularly the central nervous system.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Use in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of 1-(4-Phenylpiperazin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol would likely involve interaction with specific molecular targets in the body, such as receptors or enzymes. These interactions could modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Phenylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol
  • 1-(4-Phenylpiperazin-1-yl)-3-(4-chlorophenoxy)propan-2-ol

Uniqueness

1-(4-Phenylpiperazin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol is unique due to its specific structural features, such as the presence of the propan-2-yl group, which can influence its pharmacological properties and interactions with biological targets.

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2.2ClH/c1-18(2)19-8-10-22(11-9-19)26-17-21(25)16-23-12-14-24(15-13-23)20-6-4-3-5-7-20;;/h3-11,18,21,25H,12-17H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLILFWRQKLLJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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